molecular formula C15H12ClN3O3S B2473842 6-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]pyridine-3-sulfonamide CAS No. 1119390-08-7

6-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]pyridine-3-sulfonamide

Cat. No.: B2473842
CAS No.: 1119390-08-7
M. Wt: 349.79
InChI Key: YPAMGPOXEOFUDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with a sulfonamide group, a chlorine atom, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the oxazole ring and subsequent attachment to the pyridine ring. Common reagents used in these reactions include chlorinating agents, sulfonamide precursors, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The chlorine atom and sulfonamide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

6-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 6-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]pyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the oxazole and pyridine rings can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]pyridine-2-sulfonamide: Similar structure but with the sulfonamide group attached to a different position on the pyridine ring.

    6-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]pyridine-4-sulfonamide: Another positional isomer with the sulfonamide group at the 4-position.

    6-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide: Similar compound with a carboxamide group instead of a sulfonamide group.

Uniqueness

The unique combination of the sulfonamide group, chlorine atom, and oxazole ring in 6-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]pyridine-3-sulfonamide provides distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c16-15-7-6-13(10-17-15)23(20,21)18-9-12-8-14(19-22-12)11-4-2-1-3-5-11/h1-8,10,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAMGPOXEOFUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.